molecular formula C27H22ClN7OS B11217815 N-(3-chlorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide

N-(3-chlorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B11217815
M. Wt: 528.0 g/mol
InChI Key: XLYPXIROCKLHME-UHFFFAOYSA-N
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Description

This compound features a triazoloquinazoline core substituted with a sulfanyl-linked acetamide group and a benzodiazol-ethyl side chain.

Properties

Molecular Formula

C27H22ClN7OS

Molecular Weight

528.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H22ClN7OS/c1-17-29-22-11-4-5-12-23(22)34(17)14-13-24-32-26-20-9-2-3-10-21(20)31-27(35(26)33-24)37-16-25(36)30-19-8-6-7-18(28)15-19/h2-12,15H,13-14,16H2,1H3,(H,30,36)

InChI Key

XLYPXIROCKLHME-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4SCC(=O)NC6=CC(=CC=C6)Cl

Origin of Product

United States

Biological Activity

N-(3-chlorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A 3-chlorophenyl group
  • A benzodiazole moiety
  • A triazoloquinazoline structure
  • A sulfanyl link

These structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Antiproliferative Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against cancer cell lines. For example:

CompoundCell LineIC50 (nM)
CA-4MCF-73.9
Compound XMDA-MB-23123–33

These results indicate that the compound may inhibit cell proliferation effectively, particularly in breast cancer models .

The mechanism of action for compounds in this class often involves:

  • Tubulin Destabilization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Flow cytometry analyses have confirmed that these compounds can induce G2/M phase arrest in MCF-7 cells .
  • Interaction with Colchicine-Binding Site : The binding at the colchicine site on tubulin is crucial for the antimitotic effects observed in vitro .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antiproliferative Effects : In a study involving various derivatives of triazoloquinazoline, significant antiproliferative effects were noted across multiple cancer cell lines. The compounds exhibited IC50 values in the low nanomolar range .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of these compounds. In particular, studies focusing on xenograft models demonstrated reduced tumor growth when treated with related derivatives .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions of these compounds with target proteins involved in cancer progression .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(3-chlorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide exhibit significant anticancer activity. For instance:

  • Triazole Derivatives : Studies have shown that derivatives containing the 1,2,4-triazole ring possess cytotoxic effects against various cancer cell lines. These compounds have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer progression and cell proliferation. For example, some triazole compounds have been identified as inhibitors of 5-lipoxygenase (5-LOX), which plays a role in inflammatory processes linked to cancer .

Antimicrobial Activity

The presence of the triazole ring in the compound suggests potential antimicrobial properties:

  • Broad Spectrum : Compounds with similar structures have been reported to exhibit antibacterial and antifungal activities. They act by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

In silico studies have suggested that this compound may also function as an anti-inflammatory agent:

  • Molecular Docking Studies : Computational models indicate that the compound could interact with targets involved in inflammatory pathways, potentially leading to reduced inflammation .

Case Studies and Research Findings

A review of relevant literature highlights various studies focusing on the synthesis and biological evaluation of similar compounds:

StudyCompoundFindings
Triazole derivativesDemonstrated cytotoxicity against multiple cancer cell lines.
1,2,4-Triazole derivativesExhibited antibacterial and antifungal activities.
Molecular docking studiesSuggested potential as a 5-lipoxygenase inhibitor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound [1,2,4]Triazolo[1,5-c]quinazoline - 3-Chlorophenyl acetamide
- 2-Methylbenzodiazol-ethyl group
Not explicitly stated (hypothesized kinase inhibition)
2-{[4-Allyl-5-(1H-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide 1,2,4-Triazole - Allyl group
- Benzotriazole-methyl
- 3-Chloro-2-methylphenyl acetamide
Antifungal/antiviral (speculative)
N-(3-Chlorophenyl)-5-methyl-2-[2-(methylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 93) Triazolopyrimidine - 3-Chlorophenyl amine
- Methylaminoethyl side chain
Antimalarial (PfDHODH inhibition)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole - 4-Chlorophenyl
- Cyano group
- Chloroacetamide
Insecticidal (Fipronil derivative)
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide Tetrazole-thiadiazole - 3-Chloro-4-methylphenyl tetrazole
- Ethyl-thiadiazole
Unknown (structural novelty)

Structural and Functional Insights

Core Heterocycle Differences: The target compound’s triazoloquinazoline core (vs. triazolopyrimidine in or pyrazole in ) offers distinct electronic and steric profiles. Quinazolines are known for DNA intercalation, while pyrimidines favor enzyme inhibition . Benzodiazol-ethyl vs. benzotriazole-methyl (): The former may enhance π-π stacking with hydrophobic enzyme pockets, whereas benzotriazole derivatives often exhibit photostability and metal-binding properties.

Substituent Impact :

  • 3-Chlorophenyl vs. 4-chlorophenyl (): Positional isomerism affects steric bulk and dipole moments, influencing target selectivity.
  • Sulfanyl linkages (common in ): These groups improve solubility and serve as hydrogen-bond acceptors.

Biological Activity Trends: Triazolopyrimidines (e.g., Compound 93) show nanomolar inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . Pyrazole derivatives () are linked to GABA receptor modulation in insects, suggesting divergent mechanisms compared to the target compound.

Research Findings and Data

Activity Comparison

  • Antiparasitic Activity : Compound 93 (triazolopyrimidine) inhibits PfDHODH with IC₅₀ = 12 nM, while pyrazole derivatives () target insect GABA receptors.
  • Structural Flexibility : The target compound’s extended benzodiazol-ethyl chain may allow deeper penetration into lipid bilayers compared to rigid triazole analogs .

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